(2-Bromo-6-methylphenyl)hydrazine
Overview
Description
“(2-Bromo-6-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 . It is a powder in physical form .
Synthesis Analysis
A novel bromo hydrazine derivative has been synthesized and characterized using various techniques . The optical bonding was confirmed using 1H NMR spectroscopic and UV-vis studies .Molecular Structure Analysis
The crystallographic data confirmed that the bromo hydrazine derivative crystalizes in the monoclinic space group P2 1 /n and consists of a bromo dimethoxy phenyl ring and a methyl dimethoxy phenyl ring interlinked to each other via a hydrazide moiety .Chemical Reactions Analysis
The reaction kinetics of hydrazine-based fuels have been extensively studied . In one mode, a single-component hydrazine propellant decomposes exothermically upon exposure to a catalyst or a hot surface, leading to spontaneous ignition, combustion, or explosion .Scientific Research Applications
Synthesis and Characterization
- A study by Lalvani et al. (2021) described the synthesis of a novel bromo hydrazine derivative with detailed characterization using various techniques like NMR spectroscopy and UV-vis studies. The crystallographic data confirmed the structure of the bromo hydrazine derivative and its molecular geometry, electronic properties, and intermolecular interactions were explored using Density Functional Theory (DFT) calculations and Hirshfeld surface analysis (Lalvani et al., 2021).
Reaction Processes and Derivative Formation
- Panova et al. (2020) investigated the oxidative dehydrogenation of 2-bromo-4-methylaniline to form various derivatives, including (E)-1,2-bis(2-bromo-4-methylphenyl)diazene and its subsequent reactions with hydrazine hydrate. This study highlights the versatility of bromo hydrazine derivatives in chemical synthesis (Panova et al., 2020).
Biomedical Applications
- Abdel‐Aziz et al. (2009) explored the immunomodulatory and anticancer activities of certain bromo hydrazine derivatives. Their study indicated significant biological activity of these compounds against various cancer cell lines, revealing the potential of bromo hydrazine derivatives in medicinal chemistry (Abdel‐Aziz et al., 2009).
Environmental and Biological Detection
- Zhu et al. (2019) developed a fluorescent probe based on bromo hydrazine derivatives for detecting hydrazine in environmental and biological samples. This probe demonstrated low cytotoxicity, high selectivity, and sensitivity, making it suitable for various applications, including fluorescence imaging (Zhu et al., 2019).
Mechanism of Action
Target of Action
Hydrazine derivatives are known to react with aldehydes or ketones . This suggests that the compound might interact with biological molecules containing these functional groups.
Mode of Action
The mode of action of (2-Bromo-6-methylphenyl)hydrazine is likely related to its ability to form hydrazones. Hydrazones are formed when hydrazines react with carbonyl compounds, such as aldehydes and ketones . The nitrogen in the hydrazine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This reaction forms an oxime, which then dehydrates to form a hydrazone .
Pharmacokinetics
The compound’s molecular weight (20107 g/mol) suggests that it might be readily absorbed and distributed within the body. Its metabolism and excretion would depend on the specific biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the rate at which it forms hydrazones. For instance, the compound is stored at 4°C to maintain its stability .
Safety and Hazards
Future Directions
The future directions for “(2-Bromo-6-methylphenyl)hydrazine” and similar compounds could involve further investigation into their reaction kinetics and mechanisms, particularly in the context of their use as rocket propulsion systems . Additionally, the development of safer and more efficient rocket propulsion systems could be an important area of future research .
Properties
IUPAC Name |
(2-bromo-6-methylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPKCSVETTXFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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